molecular formula C8H7N3O2 B13875970 3-Nitro-7,8-dihydro-1,6-naphthyridine

3-Nitro-7,8-dihydro-1,6-naphthyridine

Cat. No.: B13875970
M. Wt: 177.16 g/mol
InChI Key: MKOZNRRCJGCVDX-UHFFFAOYSA-N
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Description

3-Nitro-7,8-dihydro-1,6-naphthyridine is a nitrogen-containing heterocyclic compound. It belongs to the class of naphthyridines, which are known for their diverse biological activities and applications in medicinal chemistry. The structure of this compound consists of a naphthyridine core with a nitro group at the 3-position and a partially saturated ring at the 7,8-positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-7,8-dihydro-1,6-naphthyridine can be achieved through various methods. One common approach involves the reaction of ketones, malononitrile, and amines in a solvent-free and catalyst-free environment.

Industrial Production Methods

Industrial production of this compound typically involves multi-step synthetic routes that ensure high purity and yield. These methods often require the use of specialized equipment and controlled reaction conditions to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

3-Nitro-7,8-dihydro-1,6-naphthyridine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction reactions, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being performed.

Major Products Formed

The major products formed from these reactions include amino derivatives, substituted naphthyridines, and other functionalized compounds that retain the naphthyridine core structure.

Scientific Research Applications

3-Nitro-7,8-dihydro-1,6-naphthyridine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Nitro-7,8-dihydro-1,6-naphthyridine involves its interaction with specific molecular targets and pathways. The nitro group plays a crucial role in its biological activity, as it can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of key enzymes and pathways involved in disease progression .

Comparison with Similar Compounds

3-Nitro-7,8-dihydro-1,6-naphthyridine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functionalization, which imparts distinct properties and activities compared to other naphthyridine derivatives.

Properties

Molecular Formula

C8H7N3O2

Molecular Weight

177.16 g/mol

IUPAC Name

3-nitro-7,8-dihydro-1,6-naphthyridine

InChI

InChI=1S/C8H7N3O2/c12-11(13)7-3-6-4-9-2-1-8(6)10-5-7/h3-5H,1-2H2

InChI Key

MKOZNRRCJGCVDX-UHFFFAOYSA-N

Canonical SMILES

C1CN=CC2=C1N=CC(=C2)[N+](=O)[O-]

Origin of Product

United States

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